Cas no 119264-82-3 (1,3-Dimethyl-2-phenylnaphthalene)

1,3-Dimethyl-2-phenylnaphthalene 化学的及び物理的性質
名前と識別子
-
- 1,3-Dimethyl-2-phenylnaphthalene
- DTXSID80455094
- 119264-82-3
- Naphthalene, 1,3-dimethyl-2-phenyl-; 1,3-Dimethyl-2-phenylnaphthalene
- DB-301057
- LKYXFOBXGHLFDK-UHFFFAOYSA-N
- 86399-41-9
- 1,3-dimethyl-2-phenyl-naphthalene
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- インチ: InChI=1S/C18H16/c1-13-12-16-10-6-7-11-17(16)14(2)18(13)15-8-4-3-5-9-15/h3-12H,1-2H3
- InChIKey: LKYXFOBXGHLFDK-UHFFFAOYSA-N
- ほほえんだ: Cc1cc2ccccc2c(c1c3ccccc3)C
計算された属性
- せいみつぶんしりょう: 232.125200510g/mol
- どういたいしつりょう: 232.125200510g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 0
- 重原子数: 18
- 回転可能化学結合数: 1
- 複雑さ: 263
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 0Ų
- 疎水性パラメータ計算基準値(XlogP): 5.5
じっけんとくせい
- 密度みつど: 1.0±0.1 g/cm3
- ふってん: 345.1±27.0 °C at 760 mmHg
- フラッシュポイント: 155.6±17.8 °C
- じょうきあつ: 0.0±0.4 mmHg at 25°C
1,3-Dimethyl-2-phenylnaphthalene セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
1,3-Dimethyl-2-phenylnaphthalene 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | D476945-10mg |
1,3-Dimethyl-2-phenylnaphthalene |
119264-82-3 | 10mg |
$ 230.00 | 2023-09-07 | ||
TRC | D476945-100mg |
1,3-Dimethyl-2-phenylnaphthalene |
119264-82-3 | 100mg |
$ 1777.00 | 2023-09-07 |
1,3-Dimethyl-2-phenylnaphthalene 関連文献
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Elizabeth J. McKenzie,Gordon M. Miskelly,Paul A. G. Butler Anal. Methods 2013 5 5418
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2. Recreational drug discovery: natural products as lead structures for the synthesis of smart drugsGiovanni Appendino,Alberto Minassi,Orazio Taglialatela-Scafati Nat. Prod. Rep. 2014 31 880
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3. Hydrazone–palladium catalyzed annulation of 1-allyl-2-bromobenzene derivatives with internal alkynesKohei Watanabe,Takashi Mino,Chikako Hatta,Shisei Ito,Masami Sakamoto Org. Biomol. Chem. 2015 13 11645
1,3-Dimethyl-2-phenylnaphthaleneに関する追加情報
Research Brief on 1,3-Dimethyl-2-phenylnaphthalene (CAS: 119264-82-3) in Chemical Biology and Pharmaceutical Applications
1,3-Dimethyl-2-phenylnaphthalene (CAS: 119264-82-3) is a polycyclic aromatic hydrocarbon (PAH) derivative that has recently garnered attention in chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This compound, characterized by its naphthalene core substituted with methyl and phenyl groups, has been investigated for its role in drug design, particularly in the development of small-molecule inhibitors and fluorescent probes. Recent studies have explored its physicochemical properties, binding affinities, and biological activities, positioning it as a promising candidate for further research.
One of the key areas of interest is the compound's potential as a scaffold for designing kinase inhibitors. Kinases are critical targets in cancer therapy, and the rigid, planar structure of 1,3-Dimethyl-2-phenylnaphthalene allows for effective interactions with the ATP-binding sites of various kinases. Computational docking studies have demonstrated favorable binding energies, suggesting its utility in developing selective inhibitors. Additionally, its fluorescence properties have been leveraged in the design of molecular probes for imaging intracellular targets, providing insights into cellular processes and disease mechanisms.
Recent synthetic advancements have enabled the efficient production of 1,3-Dimethyl-2-phenylnaphthalene and its derivatives, facilitating broader exploration of its applications. For instance, modifications to the phenyl or methyl groups have been shown to modulate its solubility and bioavailability, addressing some of the challenges associated with PAH-based compounds. These developments highlight the compound's versatility and potential for optimization in drug discovery pipelines.
In summary, 1,3-Dimethyl-2-phenylnaphthalene (CAS: 119264-82-3) represents a valuable tool in chemical biology and pharmaceutical research. Its structural features, combined with recent methodological advances, underscore its potential in drug design and molecular imaging. Future studies are expected to further elucidate its mechanisms of action and expand its applications in therapeutic development.
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